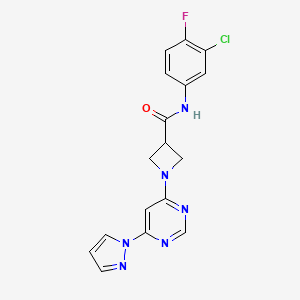
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H14ClFN6O and its molecular weight is 372.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Characteristics
- Molecular Formula : C20H22ClF2N7O
- Molecular Weight : 442.88 g/mol
- IUPAC Name : this compound
The compound exhibits biological activity through various mechanisms, particularly targeting specific enzymes and receptors involved in disease pathways. Notably, it has shown promise in inhibiting certain kinases and modulating signaling pathways associated with cancer proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 3.8 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 4.5 | Targeting mitochondrial pathways |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways, including the activation of caspases and modulation of mitochondrial function.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary screening against various bacterial strains indicates promising activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Mycobacterium tuberculosis | 10 |
This suggests that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains of bacteria.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced anticancer activity when modified with different substituents. The research focused on structural optimization to improve binding affinity to target proteins involved in cancer progression .
Study on Antimicrobial Efficacy
In another study, researchers evaluated the compound against Mycobacterium tuberculosis and found it to be effective at low concentrations. The study emphasized the importance of further exploring its mechanism of action to understand how it disrupts bacterial function .
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN6O/c18-13-6-12(2-3-14(13)19)23-17(26)11-8-24(9-11)15-7-16(21-10-20-15)25-5-1-4-22-25/h1-7,10-11H,8-9H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDYYNQCHVMACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













